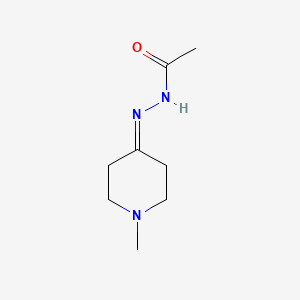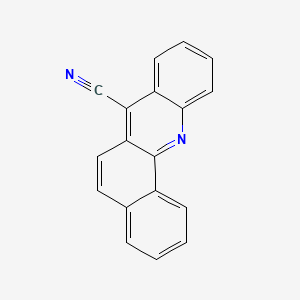
Benz(c)acridine-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz©acridine-7-carbonitrile is a chemical compound with the molecular formula C18H10N2 It is known for its unique structure, which includes a fused benzene and acridine ring system with a nitrile group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz©acridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobiphenyl with phthalic anhydride, followed by cyclization and subsequent introduction of the nitrile group. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of Benz©acridine-7-carbonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benz©acridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benz©acridine-7-carboxylic acid, while reduction may yield benz©acridine-7-amine.
Scientific Research Applications
Benz©acridine-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including anti-tumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benz©acridine-7-carbonitrile involves its interaction with biological molecules. It can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anti-cancer therapies. The molecular targets include DNA and related enzymes, and the pathways involved are those related to DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
Benz©acridine: Similar structure but lacks the nitrile group.
Acridine: A simpler structure with only the acridine ring system.
Phenanthridine: Another nitrogen-containing polycyclic aromatic compound.
Uniqueness
Benz©acridine-7-carbonitrile is unique due to the presence of the nitrile group, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Properties
CAS No. |
3123-27-1 |
|---|---|
Molecular Formula |
C18H10N2 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
benzo[c]acridine-7-carbonitrile |
InChI |
InChI=1S/C18H10N2/c19-11-16-14-7-3-4-8-17(14)20-18-13-6-2-1-5-12(13)9-10-15(16)18/h1-10H |
InChI Key |
QEKSMGPWTCRUMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



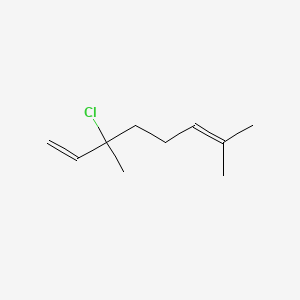
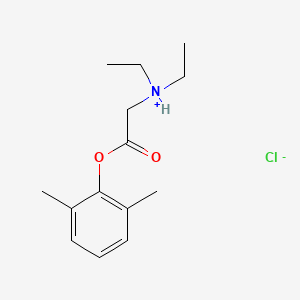


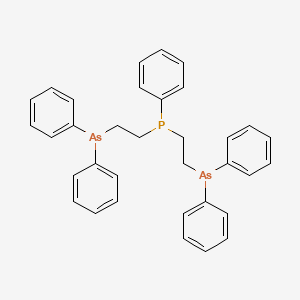
![[Tris(methylsulfanyl)ethenyl]benzene](/img/structure/B13746608.png)
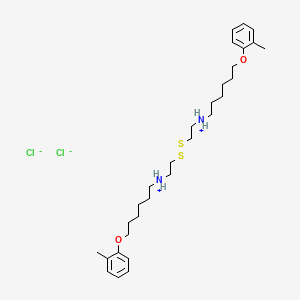
![7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate](/img/structure/B13746613.png)
![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)
